![molecular formula C6H18N2O4 B14286894 1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate CAS No. 141676-99-5](/img/structure/B14286894.png)
1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate is a quaternary ammonium compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes. Its structure consists of a bicyclic framework with an oxidized nitrogen atom, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate can be synthesized from commercially available 1,4-diazabicyclo[2.2.2]octane (DABCO). The synthesis involves the oxidation of DABCO using oxidizing agents such as sodium periodate or potassium peroxodisulfate . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified through crystallization and recrystallization techniques to obtain the trihydrate form.
Chemical Reactions Analysis
Types of Reactions: 1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Sodium periodate or potassium peroxodisulfate are commonly used oxidizing agents
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include carbonyl compounds, β-keto sulfoxides, and various substituted derivatives .
Scientific Research Applications
1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate involves its ability to act as an oxidizing or reducing agent, depending on the reaction conditions . The compound interacts with molecular targets such as oximes, hydrazones, and alcohols, facilitating their conversion to carbonyl compounds and other derivatives . The pathways involved include electron transfer and nucleophilic attack mechanisms .
Comparison with Similar Compounds
- 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate
- Bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate
Properties
CAS No. |
141676-99-5 |
|---|---|
Molecular Formula |
C6H18N2O4 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate |
InChI |
InChI=1S/C6H12N2O.3H2O/c9-8-4-1-7(2-5-8)3-6-8;;;/h1-6H2;3*1H2 |
InChI Key |
GDPVKKGMVOFQRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCN1CC2)[O-].O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


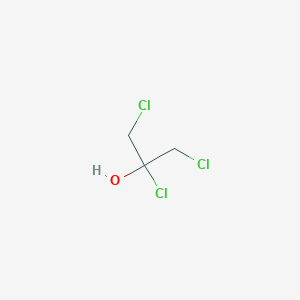
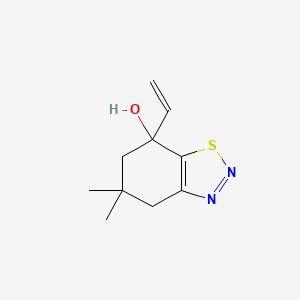
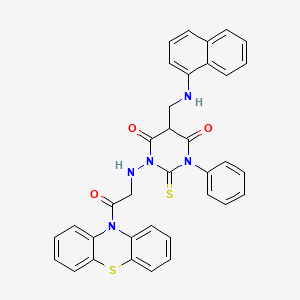
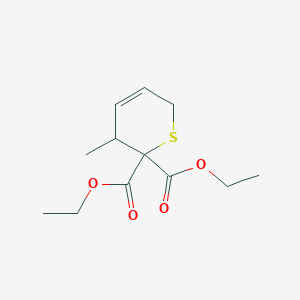

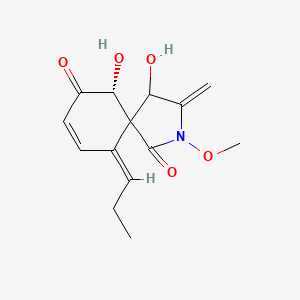
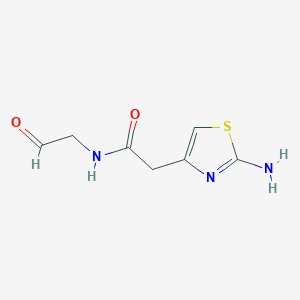
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)
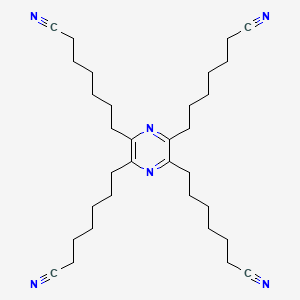
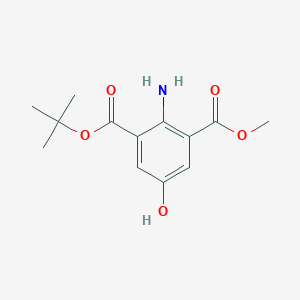
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)


